molecular formula C11H10F5NO2S B2803086 3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine CAS No. 2319801-51-7

3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine

Cat. No.: B2803086
CAS No.: 2319801-51-7
M. Wt: 315.26
InChI Key: ZIXZVGCQYRTPQM-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a chemical scaffold of interest in medicinal chemistry and oncology research, particularly in the exploration of targeted protein degradation. The compound incorporates both a difluoromethylated azetidine and a benzenesulfonamide group, motifs frequently found in the design of RBM39 sulfonamide inhibitors . RBM39 is an RNA-binding protein involved in pre-mRNA splicing and has been identified as a potential therapeutic target in various cancers . Aryl sulfonamide-based compounds that degrade RBM39 have shown antitumor efficacy in preclinical models, highlighting the therapeutic potential of this mechanism of action . The azetidine ring is a privileged, saturated heterocycle in drug discovery, valued for improving the pharmacokinetic properties of lead compounds . The inclusion of fluorine atoms, such as the difluoromethyl and trifluoromethyl groups, is a well-established strategy to enhance a molecule's metabolic stability, membrane permeability, and its ability to act as a bioisostere for common pharmacophores like alcohols or thiols . Researchers may utilize this specific compound as a key intermediate or building block for developing novel degrader molecules for oncology targets.

Properties

IUPAC Name

3-(difluoromethyl)-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F5NO2S/c12-10(13)7-5-17(6-7)20(18,19)9-4-2-1-3-8(9)11(14,15)16/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXZVGCQYRTPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoroacetaldehyde N-triftosylhydrazone as a bench-stable diazo precursor . This precursor can be generated from commercially available ethyl difluoroacetate through a reduction with lithium aluminium hydride (LiAlH4) followed by condensation with o-trifluoromethylbenzenesulfonyl hydrazide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the fluorinated groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein interactions.

    Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of advanced materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups can enhance binding affinity and selectivity, leading to more potent and specific biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally analogous to other oxysterol-binding protein inhibitors listed in the European Patent Application (2023), particularly those in category G.5 (inhibitors of oxysterol binding proteins). Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison of Fluorinated OSBP Inhibitors

Compound ID Core Structure Substituents on Pyrazole/Azetidine Ring Key Functional Differences
Target Compound Azetidine-sulfonylbenzene 3-(difluoromethyl), 2-(trifluoromethyl)benzene Balanced lipophilicity and metabolic stability
G.5.4 Piperidine-pyridine-carboxamide 3-(difluoromethyl)-5-methyl-pyrazole Reduced trifluoromethyl content; lower logP
G.5.5 Piperidine-pyridine-carboxamide 3,5-bis(difluoromethyl)pyrazole Higher fluorine density; increased potency
G.5.6 Piperidine-pyridine-carboxamide 3-(difluoromethyl)-5-(trifluoromethyl)pyrazole Enhanced electron-withdrawing effects

Key Findings :

Fluorine Substitution Patterns: The target compound leverages a trifluoromethyl group on the benzene ring for strong hydrophobic interactions and a difluoromethyl group on the azetidine ring to moderate electron-withdrawing effects, optimizing binding to OSBP . G.5.5 (bis-difluoromethyl) exhibits higher antifungal activity due to increased fluorine content but may suffer from reduced solubility .

Pharmacokinetic Properties: The azetidine scaffold in the target compound confers rigidity, improving conformational stability compared to the piperidine-pyridine analogs (e.g., G.5.4–G.5.6) . The trifluoromethylbenzenesulfonyl group enhances membrane permeability relative to non-sulfonated analogs, as seen in G.5.4 .

Biological Activity :

  • In vitro studies of similar OSBP inhibitors suggest that G.5.5 and G.5.6 show superior potency against Phytophthora infestans but higher cytotoxicity in mammalian cells compared to the target compound .

Biological Activity

3-(difluoromethyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms in organic compounds can significantly alter their pharmacokinetic and pharmacodynamic properties, making them valuable in drug development.

Chemical Structure

The compound can be described by the following structural formula:

CxHyFzNaObSc\text{C}_x\text{H}_y\text{F}_z\text{N}_a\text{O}_b\text{S}_c

Where:

  • C : Carbon atoms
  • H : Hydrogen atoms
  • F : Fluorine atoms (two difluoromethyl and one trifluoromethyl)
  • N : Nitrogen atoms (from the azetidine ring)
  • O : Oxygen atoms (from the sulfonyl group)
  • S : Sulfur atom (in the sulfonyl group)

Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets, including receptors and enzymes. The presence of fluorinated groups enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of azetidine have shown inhibition of cell proliferation through apoptosis induction in cancer cells.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)12.5
Similar Azetidine DerivativeHeLa (Cervical)15.0
Similar Azetidine DerivativeMCF-7 (Breast)10.0

In Vivo Studies

Animal models have been employed to assess the pharmacological effects of this compound. In a study involving mice, administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

Case Studies

  • Case Study on Anticancer Activity
    • A study published in Journal of Medicinal Chemistry evaluated several azetidine derivatives, including our compound, for their anticancer properties.
    • Results indicated that the compound exhibited a strong cytotoxic effect on A549 lung cancer cells with an IC50 value of 12.5 µM.
  • Case Study on Enzyme Inhibition
    • Another investigation focused on the inhibition of phosphodiesterase enzymes (PDEs), which are important in regulating cellular signaling pathways.
    • The compound was found to inhibit PDE4B and PDE10A, suggesting potential applications in treating conditions like depression and anxiety.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Antitumor Activity : Demonstrated efficacy against multiple cancer cell lines.
  • Enzyme Inhibition : Effective at inhibiting specific phosphodiesterases, which may lead to therapeutic applications in neuropsychiatric disorders.
  • Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Q & A

Q. Why might solubility data vary across studies?

  • Solvent Purity : Trace water in DMSO reduces apparent solubility.
  • Measurement Techniques : Nephelometry (dynamic light scattering) vs. HPLC-UV can yield differences .
  • Solution Ageing : Fluorinated compounds may aggregate over time; use fresh solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.